N-(p-Toluenesulfonyl)-L-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRCVIZBNRUWLY-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13505-32-3 | |
| Record name | L-Phenylalanine, N-((4-methylphenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013505323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Chemical Transformations
Chemo-Synthetic Routes for N-(p-Toluenesulfonyl)-L-phenylalanine
The chemical synthesis of this compound primarily relies on well-established organic chemistry reactions, focusing on the formation of a stable sulfonamide bond.
N-Sulfonylation Protocols
The most direct and widely used method for synthesizing this compound is the N-sulfonylation of L-phenylalanine. This reaction involves the use of p-toluenesulfonyl chloride (TsCl) as the sulfonating agent. nih.govresearchgate.net The process is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) or ether, under basic conditions. The presence of a base, like triethylamine (B128534) or pyridine, is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.
Key parameters for a successful N-sulfonylation include maintaining anhydrous conditions to prevent hydrolysis of the tosyl chloride. Stoichiometric control of the reagents is also critical, with a slight excess of p-toluenesulfonyl chloride (typically 1.1–1.2 equivalents) often used to ensure complete reaction of the L-phenylalanine. The reaction temperature is generally kept between 0°C and 25°C to minimize potential side reactions. Following the reaction, an aqueous workup is performed to remove any remaining base and HCl, and the final product is purified through recrystallization or column chromatography.
A detailed procedure involves dividing the p-toluenesulfonyl chloride into multiple portions and adding them sequentially to the reaction mixture containing L-phenylalanine and an aqueous solution of a base like sodium hydroxide. orgsyn.org The reaction is monitored for acidity, and additional base is added as needed to maintain alkaline conditions. orgsyn.org The reaction is often heated to ensure the sulfonamide product remains in a molten state. orgsyn.org
Derivatization Strategies from Precursors
This compound can also be synthesized through the derivatization of L-phenylalanine precursors. One common strategy involves the esterification of L-phenylalanine prior to sulfonylation. For instance, L-phenylalanine can be reacted with an alcohol in the presence of thionyl chloride to produce the corresponding L-phenylalanine ester. google.comrsc.org This ester can then undergo N-sulfonylation with p-toluenesulfonyl chloride under basic conditions, similar to the direct sulfonylation of the free amino acid.
Another approach involves the use of protecting groups. The carboxylic acid functional group of L-phenylalanine can be protected, for example, as a methyl ester, to prevent unwanted side reactions during the subsequent N-sulfonylation step. After the tosyl group has been successfully introduced, the protecting group on the carboxylic acid can be removed to yield the final this compound.
Enzymatic and Biocatalytic Syntheses of Phenylalanine Derivatives
Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing phenylalanine derivatives. These methods often proceed under mild reaction conditions and can exhibit high stereospecificity.
Phenylalanine Ammonia (B1221849) Lyase (PAL) Mediated Transformations
Phenylalanine ammonia lyase (PAL) is a key enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. cdnsciencepub.comwikipedia.orgnih.gov This reaction is the first step in the phenylpropanoid pathway in plants and some microorganisms. wikipedia.orgnih.gov The reverse reaction, the addition of ammonia to trans-cinnamic acid to form L-phenylalanine, can also be catalyzed by PAL under specific conditions. nih.govnih.gov
While PAL does not directly synthesize this compound, it is crucial for producing the L-phenylalanine backbone from readily available precursors like cinnamic acid. nih.gov The L-phenylalanine produced can then be chemically converted to its tosylated derivative. The stereochemistry of the PAL-catalyzed reaction is highly specific, leading to the formation of the L-enantiomer of phenylalanine. cdnsciencepub.com
Recent research has focused on engineering PAL enzymes to enhance their activity and substrate scope, including the synthesis of non-natural L-phenylalanine derivatives. nih.govnih.gov
Chemoenzymatic Deracemization Approaches
Chemoenzymatic deracemization is a powerful strategy for obtaining enantiomerically pure amino acids from a racemic mixture. polimi.it This approach combines an enantioselective enzymatic reaction with a chemical racemization step, allowing for the theoretical conversion of 100% of the racemate into the desired enantiomer.
In the context of phenylalanine derivatives, a racemic mixture of N-acylphenylalanine can be subjected to an enzyme that selectively hydrolyzes one enantiomer. The remaining unreacted enantiomer can then be isolated. Alternatively, a process of stereoselective oxidation followed by nonselective reduction can be employed. nih.gov For example, a D-amino acid oxidase (DAAO) or L-amino acid deaminase (LAAD) can be used to selectively oxidize one enantiomer of a racemic phenylalanine mixture. nih.govnih.gov The resulting keto acid can then be non-selectively reduced back to the racemic amino acid, which re-enters the cycle, while the desired enantiomer accumulates. nih.gov This method has been successfully applied to the synthesis of both D- and L-phenylalanine derivatives in high yield and optical purity. nih.gov
Asymmetric Synthesis Incorporating this compound Moieties
This compound and its derivatives are valuable chiral building blocks in asymmetric synthesis, enabling the stereoselective creation of complex molecules.
The tosyl group in this compound acts as a protecting group for the amino functionality, preventing it from participating in unwanted reactions during subsequent synthetic steps. This allows for the selective modification of other parts of the molecule. The tosyl group can be removed under specific conditions to reveal the free amine.
Derivatives of this compound, such as N-(p-Toluenesulfonyl)-L-phenylalanyl chloride, are used as chiral resolving agents for alcohols. tcichemicals.com This application leverages the chirality of the phenylalanine backbone to separate racemic mixtures of alcohols.
Furthermore, N-tosylated amino acids, including this compound, are utilized in the synthesis of more complex chiral molecules. For instance, they can be used in the preparation of tryptophan analogues and other unnatural amino acids. nih.govacs.org The tosylated amino acid moiety can be incorporated into a larger molecular framework, and its inherent chirality can influence the stereochemical outcome of subsequent reactions.
Chiral Pool Approaches
The most direct and common synthesis of this compound utilizes a chiral pool approach. This strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. L-phenylalanine, one of the essential proteinogenic amino acids, serves as an ideal and readily available chiral precursor.
The synthesis involves the reaction of L-phenylalanine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base neutralizes the hydrochloric acid formed during the reaction, driving the formation of the sulfonamide bond at the α-amino group. This method is highly efficient as the stereocenter of the original L-phenylalanine is preserved in the final product, yielding enantiomerically pure this compound.
| Reagent | Role |
| L-Phenylalanine | Chiral starting material |
| p-Toluenesulfonyl Chloride (TsCl) | Tosylating agent |
| Base (e.g., NaOH, Pyridine) | Acid scavenger |
| Solvent (e.g., Water, Ether) | Reaction medium |
Diastereoselective Synthesis
Diastereoselective synthesis becomes relevant when this compound, or phenylalanine itself, is used as a chiral template to create new stereocenters. The existing stereocenter at the α-carbon influences the stereochemical outcome of subsequent reactions, favoring the formation of one diastereomer over another.
For instance, research has shown the synthesis of orthogonally protected β,γ-diamino acids starting from L-phenylalanine. In these multi-step sequences, the inherent chirality of the phenylalanine backbone directs the formation of new chiral centers, resulting in specific diastereomeric products that are valuable in the synthesis of peptide mimics and foldamers. Another example involves the diastereospecific formation of diaryl hydroxyl dicarboxylic acids from phenylalanine, which can possess up to four stereogenic centers.
Enantioselective Catalysis
As an alternative to the chiral pool approach, enantioselective catalysis can be employed to synthesize chiral phenylalanine derivatives from achiral starting materials. This method uses a chiral catalyst to control the stereochemical pathway of a reaction, producing a significant excess of one enantiomer.
While not typically used for the synthesis of the common L-isomer of N-tosyl-phenylalanine (due to the low cost of L-phenylalanine), this strategy is paramount for accessing non-natural amino acids. For example, modified phenylalanine dehydrogenases have been used as biocatalysts for the reductive amination of various 2-oxo acids to produce non-natural phenylalanine analogs with excellent enantiopurity. Similarly, advanced methods like metallaphotoredox catalysis enable the synthesis of a wide array of optically pure unnatural amino acids from precursors like serine. These unnatural, enantiopure derivatives can then be tosylated for further use.
Role in Peptide Synthesis and Carboxyl Activation
In the chemical synthesis of peptides, precise control over bond formation is essential to ensure the correct amino acid sequence. This requires the use of protecting groups to temporarily block reactive sites that are not meant to participate in the peptide bond-forming step.
The p-toluenesulfonyl (tosyl) group on this compound serves as a robust protecting group for the α-amino functionality. By converting the basic and nucleophilic amine into a non-reactive sulfonamide, the tosyl group prevents the amino acid from reacting with itself or other activated amino acids at its N-terminus. This ensures that during a coupling reaction, only the carboxylic acid end of the N-tosylated amino acid is available to react.
However, the direct reaction between a protected amino acid and the amine of another is inefficient because the carboxyl group is a poor electrophile. Therefore, the carboxyl group must be "activated" to facilitate amide bond formation. This is commonly achieved using a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC).
Mechanism of Carboxyl Activation with DCC:
The carboxylate of the N-protected amino acid attacks the electrophilic carbon of DCC.
This forms a highly reactive O-acylisourea intermediate.
The free amino group of the second amino acid can then attack the carbonyl carbon of this activated intermediate.
The peptide bond is formed, and the DCC is released as a stable, insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.
Synthetic Strategies for Chloromethyl Ketone Analogues
Chloromethyl ketones derived from N-protected amino acids are potent irreversible inhibitors of certain proteases. The chloromethyl group acts as an alkylating agent that forms a covalent bond with a key active site residue, such as histidine or cysteine, thereby permanently inactivating the enzyme.
Synthesis of N-(p-Tosyl)-L-phenylalanine Chloromethyl Ketone (TPCK)
N-(p-Tosyl)-L-phenylalanine Chloromethyl Ketone (TPCK) is a well-known inhibitor of chymotrypsin (B1334515) and other chymotrypsin-like serine proteases. Its synthesis from this compound is a multi-step process that converts the carboxylic acid functional group into a chloromethyl ketone. A common and effective method for this transformation is based on the Arndt-Eistert synthesis.
Synthetic Pathway:
Formation of the Acid Chloride: The starting material, N-(p-Tosyl)-L-phenylalanine, is first converted to its corresponding acid chloride. This is typically achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. This step creates a much more reactive electrophile for the subsequent reaction.
Reaction with Diazomethane (B1218177): The highly reactive acid chloride is then treated with diazomethane (CH₂N₂). The diazomethane acts as a nucleophile, attacking the carbonyl carbon and displacing the chloride. This forms a diazoketone intermediate.
Formation of the Chloromethyl Ketone: The final step involves the reaction of the diazoketone with hydrogen chloride (HCl). The HCl protonates the diazoketone, which then undergoes nucleophilic attack by the chloride ion, leading to the displacement of nitrogen gas (N₂) and the formation of the final α-chloromethyl ketone product, TPCK.
Structural Elucidation and Conformational Analysis
Crystallographic Studies and Solid-State Structures
Crystallographic techniques provide definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
X-ray diffraction (XRD) has been instrumental in determining the molecular structure of N-tosylated amino acids. researchgate.net For N-(p-Toluenesulfonyl)-L-phenylalanine, the Cambridge Structural Database holds crystal structure data, providing a foundational understanding of its solid-state conformation. nih.gov
Studies on related N-(p-toluenesulfonyl)amino acids, such as the derivatives of D,L-alanine and L-valine, have been corroborated by XRD experiments, confirming molecular structures and revealing the nature of intermolecular interactions like hydrogen bonding. researchgate.net In a notable study on diastereomeric salt formation for enantioseparation, X-ray crystallographic analysis was used to investigate the molecular structures of salts formed between N-(p-toluenesulfonyl)-(S)-phenylalanine and 1-phenylethylamine (B125046). nih.gov This analysis revealed how the molecular conformation of the tosylated phenylalanine is influenced by the formation of the salt and the incorporation of solvent molecules. nih.gov While the parent amino acid, L-phenylalanine, has been challenging to crystallize and study, its structure has been established, providing a reference for its derivatives. nih.govnih.gov
Table 1: Crystallographic Data for a Derivative Salt of this compound This table is illustrative, based on findings from related studies, as specific parameters for the title compound were not detailed in the provided search results.
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P2₁2₁2₁ | nih.gov |
| Key Interactions | Hydrogen Bonding, Solvent Molecule Incorporation | researchgate.netnih.gov |
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry. The parent amino acid, L-phenylalanine, is known to exhibit complex polymorphism, with at least four different forms identified (Forms I, II, III, and IV). nih.gov It can also exist as anhydrous and monohydrate forms. researchgate.net
This propensity for multiple crystal forms extends to its derivatives. Crystal engineering principles are demonstrated in studies of diastereomeric salt formation with this compound. nih.gov Research has shown that the choice of solvent can direct the crystallization process, a phenomenon known as solvent-induced chirality control. nih.gov For instance, when separating enantiomers of 1-phenylethylamine using N-(p-Toluenesulfonyl)-(S)-phenylalanine, crystallization from aqueous alcohol preferentially yields one diastereomeric salt. nih.gov However, adding a six-membered ring solvent like dioxane or cyclohexane (B81311) to 2-propanol leads to the crystallization of the other diastereomer. nih.gov Crystallographic analysis revealed that the incorporation of these solvent molecules into the crystal lattice, without forming hydrogen bonds, alters the conformation of the tosylated phenylalanine, thereby stabilizing the alternative salt and changing the separation selectivity. nih.gov
Spectroscopic Characterization in Solution and Solid States
Spectroscopic methods are vital for confirming the structure and probing the dynamic behavior of molecules in different environments.
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Standard 1D NMR spectra, including ¹H and ¹³C NMR, are available and used for routine structural confirmation. nih.gov
Advanced NMR techniques provide deeper insights. Variable temperature NMR studies have been used to establish the presence of intermolecular hydrogen bonding in N-(p-toluenesulfonyl)amino acids, including the L-phenylalanine derivative. researchgate.net Furthermore, advanced methods like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed for the conformational analysis of complex derivatives. mdpi.com By measuring through-space interactions between protons, NOESY can help determine the predominant conformations of molecules in solution. mdpi.com The analysis of ³JHH coupling constants is another method used to understand the conformational equilibrium of amino acid derivatives. researchgate.net
Table 2: Representative ¹H NMR Data for L-Phenylalanine and its Derivatives This table compares baseline data for L-phenylalanine with typical regions for its N-tosylated derivative to illustrate the effect of the tosyl group.
| Moiety | L-Phenylalanine Chemical Shift (ppm) in D₂O chemicalbook.com | This compound (Typical) |
|---|---|---|
| Phenyl H (C₆H₅) | 7.33 - 7.43 | ~7.1 - 7.3 |
| Tolyl H (CH₃C₆H₄) | N/A | ~7.0 - 7.8 |
| α-CH | 3.99 | ~4.2 - 4.5 |
| β-CH₂ | 3.13, 3.29 | ~2.9 - 3.2 |
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. nih.gov The compound has a molecular formula of C₁₆H₁₇NO₄S and a molecular weight of approximately 319.38 g/mol . chemicalbook.com
Advanced techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS), often coupled with tandem mass spectrometry (MS/MS), are used for the detailed structural assessment of larger molecules and polymers incorporating this compound. mdpi.com For example, in the analysis of polyesteramides based on L-phenylalanine and ε-caprolactone, MALDI MS confirmed the formation of linear copolymer chains and provided information on their length and end groups. mdpi.com Detailed fragmentation analysis via MALDI MS/MS showed that ester bond scission was the main fragmentation pathway, which helped to elucidate the sequence of the comonomer units within the polymer backbone. mdpi.com
Conformational Analysis and Chirality Inversion Studies of Derivatives
The conformational landscape of amino acid derivatives is often complex, with various low-energy structures being accessible. researchgate.net The conformation of this compound derivatives is a key determinant of their biological and chemical properties. nih.gov
A significant application of this compound is in the chiral separation of amines, which relies on the specific conformations adopted in diastereomeric salts. A study on the separation of 1-phenylethylamine enantiomers demonstrated that the molecular conformation of N-(p-Toluenesulfonyl)-(S)-phenylalanine could be manipulated. nih.gov The inclusion of a six-membered ring solvent molecule into the crystal structure of the salt formed with (R)-1-phenylethylamine induced a conformational change in the tosylated phenylalanine. nih.gov This change stabilized this specific diastereomer, effectively inverting the selectivity of the crystallization process, a clear example of solvent-induced chirality control. nih.gov This highlights how external factors can influence the conformational preferences and, consequently, the stereochemical outcome of a process.
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a robust method for elucidating reaction mechanisms at the molecular level. While specific DFT studies exclusively focused on the reaction mechanisms of N-(p-Toluenesulfonyl)-L-phenylalanine are not extensively documented, insights can be gleaned from studies on related phenylalanine derivatives and reactions involving the tosyl group.
Research on the fragmentation of protonated phenylalanine derivatives using DFT has shed light on potential reaction pathways. nih.gov These studies often reveal complex rearrangements and fragmentation patterns that are dictated by the electronic nature of substituents. In the case of this compound, the electron-withdrawing nature of the tosyl group is expected to significantly influence the stability of intermediates and transition states in various reactions. For instance, in reactions involving the carboxyl group, the tosyl group's inductive effect could modulate the acidity of the carboxylic proton and the nucleophilicity of the carboxylate anion.
Furthermore, DFT studies on the protection of L-phenylalanine, such as the Clauson-Kaas reaction for pyrrole (B145914) protection, have demonstrated the power of computational methods in rationalizing reaction outcomes. rsc.org A DFT investigation into the tosylation of L-phenylalanine would likely reveal the energetic profile of the reaction, including the transition state for the nucleophilic attack of the amino group on the sulfur atom of p-toluenesulfonyl chloride. Such a study could provide quantitative data on the activation energy and reaction thermodynamics, as outlined in the hypothetical data table below.
Table 1: Hypothetical DFT-Calculated Thermodynamic and Kinetic Data for the Tosylation of L-phenylalanine
| Parameter | Calculated Value (kcal/mol) | Description |
| ΔG‡ | +15.2 | Gibbs free energy of activation for the rate-determining step. |
| ΔH‡ | +12.8 | Enthalpy of activation. |
| -TΔS‡ | +2.4 | Entropic contribution to the activation energy at 298 K. |
| ΔG_rxn | -25.7 | Overall Gibbs free energy of the reaction. |
| ΔH_rxn | -22.1 | Overall enthalpy of the reaction. |
| -TΔS_rxn | -3.6 | Overall entropic contribution to the reaction at 298 K. |
Note: This data is hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations for Conformational Landscapes
L-phenylalanine in solution explores a range of conformations primarily defined by the dihedral angles of its backbone (φ, ψ) and side chain (χ1, χ2). The bulky phenyl ring of the side chain imposes significant steric constraints, influencing the accessible conformational space.
The introduction of the even bulkier and more rigid p-toluenesulfonyl group at the N-terminus would drastically alter this landscape. The tosyl group's rotational freedom is limited, and its presence would likely restrict the rotation around the N-Cα bond (φ), leading to a more defined set of low-energy conformations. MD simulations would be instrumental in mapping this restricted conformational space and identifying the most populated conformational states. These simulations can be performed in various solvent environments to understand the role of solvent-solute interactions in stabilizing specific conformers. nih.govmdpi.com
Table 2: Key Dihedral Angles Defining the Conformation of this compound
| Dihedral Angle | Atoms Defining the Angle | Expected Influence of Tosyl Group |
| φ (phi) | C'-N-Cα-C' | Significant restriction due to steric hindrance from the tosyl group. |
| ψ (psi) | N-Cα-C'-N | Moderate influence, potentially altered by changes in φ. |
| χ1 (chi1) | N-Cα-Cβ-Cγ | Indirect influence due to altered backbone conformation. |
| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | Minor influence, primarily governed by interactions of the phenyl ring. |
Quantum Chemical Studies of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and spectroscopic characteristics. gatech.edu Studies on L-phenylalanine have detailed its electronic structure, including its molecular orbitals and charge distribution. researchgate.net
The incorporation of a p-toluenesulfonyl group induces significant electronic perturbations. The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the sulfur atom's d-orbital participation. This has several key consequences for the electronic structure of this compound:
Charge Distribution: The electron density on the nitrogen atom of the amino group is significantly reduced. This decreases its basicity and nucleophilicity compared to the parent amino acid. The aromatic ring of the tosyl group also participates in this electron delocalization.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are altered. The electron-withdrawing nature of the tosyl group is expected to lower the energy of the HOMO, making the molecule less susceptible to oxidation. Conversely, the LUMO energy may also be lowered, potentially increasing its susceptibility to nucleophilic attack at the sulfur atom.
Quantum chemical methods such as Time-Dependent Density Functional Theory (TD-DFT) can also be employed to predict the electronic absorption spectra of the molecule. nih.gov
Table 3: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Value | Implication |
| HOMO Energy | -7.5 eV | Lowered energy indicates increased stability and lower reactivity towards electrophiles. |
| LUMO Energy | -1.2 eV | Lowered energy may indicate increased reactivity towards nucleophiles at the sulfonyl group. |
| Dipole Moment | ~4.5 D | A significant dipole moment suggests the molecule is polar. |
| Mulliken Charge on N | -0.6 e | Reduced negative charge compared to L-phenylalanine, indicating lower basicity. |
Note: These values are illustrative and would be refined by specific quantum chemical calculations.
Computational Approaches to Ligand-Receptor Interactions
The study of how ligands interact with biological receptors is a cornerstone of drug discovery and molecular biology. rowan.edu Computational methods, including molecular docking and molecular dynamics simulations, are invaluable for predicting and analyzing these interactions. nih.govfrontiersin.org While there is a lack of studies specifically investigating the binding of this compound to a particular receptor, the principles governing the interactions of phenylalanine-containing ligands are well-established. nih.govresearchgate.net
The phenyl ring of phenylalanine is known to participate in various non-covalent interactions within receptor binding pockets, including:
π-π stacking: Interactions with aromatic residues of the receptor, such as tyrosine, tryptophan, or other phenylalanine residues.
Cation-π interactions: Interaction of the electron-rich phenyl ring with cationic groups, such as the side chains of lysine (B10760008) or arginine, or with metal ions.
Hydrophobic interactions: The nonpolar nature of the phenyl ring drives its association with hydrophobic pockets in the receptor.
The tosyl group in this compound would introduce additional and distinct interaction possibilities:
Hydrogen bonding: The sulfonyl oxygens can act as hydrogen bond acceptors.
Aromatic interactions: The phenyl ring of the tosyl group can engage in its own π-π stacking or hydrophobic interactions.
Steric influence: The bulkiness of the tosyl group can either enhance binding by filling a large hydrophobic pocket or hinder binding by sterically clashing with the receptor.
Molecular docking studies could be used to predict the binding mode of this compound to a target receptor, while subsequent MD simulations could assess the stability of the predicted complex and provide insights into the dynamics of the interaction.
Table 4: Potential Intermolecular Interactions of this compound in a Receptor Binding Site
| Interacting Group on Ligand | Potential Interacting Partner on Receptor | Type of Interaction |
| Phenylalanine side chain (phenyl ring) | Aromatic amino acids (e.g., Tyr, Trp, Phe) | π-π stacking |
| Phenylalanine side chain (phenyl ring) | Cationic amino acids (e.g., Lys, Arg) | Cation-π interaction |
| Toluenesulfonyl group (sulfonyl oxygens) | Hydrogen bond donors (e.g., -OH, -NH groups) | Hydrogen bond |
| Toluenesulfonyl group (phenyl ring) | Aromatic amino acids | π-π stacking |
| Entire molecule | Hydrophobic residues (e.g., Leu, Ile, Val) | Hydrophobic interactions |
Biological Activities and Pharmacological Modulations
Enzyme Inhibition Profiles and Specificity
The inhibitory activity of N-(p-Toluenesulfonyl)-L-phenylalanine and its derivatives, such as N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), has been studied against various classes of proteases.
Serine Protease Inhibition Mechanisms
This compound derivatives, particularly TPCK, are recognized as inhibitors of serine proteases. nih.gov Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, and their activity is characterized by the presence of a highly reactive serine residue in their active site. labome.com The mechanism of inhibition by compounds like TPCK involves the alkylation of a critical histidine residue within the catalytic triad of the serine protease active site. This covalent modification renders the enzyme inactive. nih.gov For instance, TPCK is a known inhibitor of chymotrypsin (B1334515), a well-characterized serine protease. nih.gov
The standard mechanism of serine protease inhibition often involves the inhibitor mimicking the substrate and forming a stable complex with the enzyme's active site. mdpi.com This interaction prevents the enzyme from binding to its natural substrates, thereby blocking its catalytic activity. mdpi.com
Cysteine Protease Inhibition
In addition to serine proteases, derivatives of this compound have demonstrated inhibitory effects on cysteine proteases. Cysteine proteases, such as papain-like proteases, are involved in a wide array of physiological and pathological processes. mdpi.com Research has shown that TPCK can inhibit NF-κB activation by targeting specific cysteine residues in both IκB kinase β (IKKβ) and the p65/RelA subunit of NF-κB. researchgate.net The inhibition mechanism involves the modification of thiol groups on these cysteine residues. researchgate.net For example, TPCK has been shown to label Cys-179 of IKKβ and Cys-38 of p65/RelA.
Irreversible Inhibition Kinetics
The inhibition of enzymes by certain derivatives of this compound, such as TPCK, is often irreversible. nih.gov Irreversible inhibition occurs when the inhibitor forms a stable, covalent bond with the enzyme, permanently inactivating it. mdpi.com The kinetics of irreversible inhibition are characterized by a time-dependent decrease in enzyme activity. A kinetic study of irreversible enzyme inhibition often reveals an initial lag period followed by a decline in enzymatic activity until a steady state is reached. nih.gov The rate of inactivation typically follows first-order kinetics and can exhibit saturation, indicating the formation of an initial non-covalent enzyme-inhibitor complex before the irreversible modification occurs. nih.gov
Modulation of Cellular Signaling Pathways
This compound and its derivatives can influence cellular function by modulating key signaling pathways that regulate gene expression and cellular responses to external stimuli.
Nuclear Factor-Kappa B (NF-κB) Pathway Inhibition
The Nuclear Factor-Kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. nih.govmdpi.com Dysregulation of this pathway is associated with numerous chronic diseases. nih.gov The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). nih.govmdpi.com This process allows the NF-κB dimers, typically p50-p65, to translocate to the nucleus and initiate the transcription of target genes. nih.gov
Derivatives of this compound, specifically TPCK, have been identified as inhibitors of the NF-κB activation pathway. researchgate.netclinicaleducation.org TPCK has been shown to block the expression of inflammatory mediators by preventing NF-κB activation. researchgate.net The inhibitory effect of TPCK on the NF-κB pathway is, in part, mediated through its interaction with IκB Kinase (IKK). researchgate.net
IκB Kinase (IKKβ) Inhibition Mechanisms
IκB Kinase β (IKKβ) is a key enzyme in the canonical NF-κB signaling pathway responsible for phosphorylating IκBα at two specific serine residues, Ser32 and Ser36. nih.govnih.gov This dual phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, thereby releasing NF-κB to enter the nucleus. nih.govnih.gov
p65/RelA Subunit Modification
N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) has been identified as an inhibitor of the Nuclear Factor-kappaB (NF-κB) signaling pathway through direct modification of the p65/RelA subunit. researchgate.netnih.gov The NF-κB pathway is a cornerstone of inflammatory responses, and its activation relies on the nuclear translocation of transcription factors like the p50/p65 heterodimer. mdpi.comnih.gov TPCK intervenes in this process by covalently binding to a specific cysteine residue on p65/RelA.
Mass spectrometry analysis has shown that TPCK specifically labels Cysteine-38 (Cys-38) of the p65/RelA subunit with a tosylphenylalanylmethyl group. researchgate.netnih.gov This modification is crucial as it inhibits the DNA binding capability of p65/RelA. The inhibition can be reversed by the presence of thiol-reducing agents, such as dithiothreitol, confirming that the effect is mediated through the modification of a thiol group. researchgate.netnih.gov Furthermore, substituting Cys-38 with serine renders the p65/RelA protein resistant to inhibition by TPCK, underscoring the specificity of this interaction. researchgate.netnih.gov
In addition to its action on p65, TPCK also targets the IκB kinase (IKK) complex, specifically modifying Cysteine-179 of the IKKβ subunit, which is another critical step in preventing the activation of the NF-κB pathway. researchgate.netnih.gov
Impact on Inflammatory Responses
By targeting key components of the NF-κB signaling cascade, N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) effectively modulates inflammatory responses. The NF-κB pathway regulates the expression of a wide array of genes involved in inflammation, including those for pro-inflammatory cytokines. mdpi.comcellsignal.com The inhibition of IKKβ and the direct modification of the p65/RelA subunit by TPCK prevent the nuclear translocation and DNA binding of NF-κB. researchgate.netnih.gov This blockade halts the transcription of inflammatory mediators, thereby exerting an anti-inflammatory effect. The use of TPCK as an NF-κB inhibitor is a common practice in cellular assays to study inflammatory processes. researchgate.netmdpi.com
Antiparasitic Efficacy and Cellular Targets
The derivative N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) has demonstrated significant efficacy against Leishmania parasites, the causative agents of leishmaniasis. The compound acts on both the extracellular promastigote stage found in the insect vector and the clinically relevant intracellular amastigote stage that infects host macrophages. mdpi.com
Antileishmanial Activity against Promastigotes and Amastigotes
TPCK exhibits potent antileishmanial activity against different species and life cycle stages of the parasite. mdpi.com The compound's effectiveness is measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the parasite's growth.
Studies have shown that TPCK is active against both the promastigote and the intracellular amastigote forms of Leishmania amazonensis and Leishmania infantum. mdpi.com For the clinically relevant amastigote form, TPCK displayed IC50 values ranging from 14.2 µM to 21.7 µM, depending on the parasite strain. mdpi.com The compound reduces the total number of amastigotes and the percentage of infected macrophages. mdpi.com
| Parasite Species & Strain | Life Cycle Stage | IC50 (µM) |
| L. amazonensis (PH8) | Promastigote | 14.6 |
| L. amazonensis (PH8) | Amastigote | 14.2 |
| L. amazonensis (Josefa) | Promastigote | 31.7 |
| L. amazonensis (Josefa) | Amastigote | 16.6 |
| L. infantum | Promastigote | 21.0 |
| L. infantum | Amastigote | 21.7 |
This table presents the half-maximal inhibitory concentrations (IC50) of N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) against different strains and life cycle stages of Leishmania parasites. mdpi.com
Parasite Mitochondrial Dysfunction and Oxidative Stress Induction
While the mitochondrion is a recognized pharmacological target in Leishmania due to its central role in energy metabolism, nih.govnih.gov direct evidence linking N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) to the induction of mitochondrial dysfunction in these parasites has not been detailed in the available literature. Disruption of the mitochondrial electron transport chain and the subsequent depletion of ATP are known mechanisms of action for several antileishmanial compounds. nih.gov
Similarly, inducing oxidative stress is a key strategy in combating Leishmania. The parasite exists in an environment where it must counteract oxidative bursts from host macrophages. nih.govmdpi.com Many effective drugs exploit this by increasing the production of reactive oxygen species (ROS) within the parasite, leading to cellular damage and apoptosis. nih.govresearchgate.net However, specific studies detailing TPCK's ability to induce ROS production or disrupt the parasite's antioxidant defenses, which rely on molecules like trypanothione, are not presently available. nih.gov
Morphological and Flagellar Alterations
Significant morphological changes, particularly the shortening of the flagellum, are hallmarks of the Leishmania parasite's transformation from the motile promastigote to the non-motile amastigote form inside the host. nih.govmdpi.com The flagellum is a multifunctional organelle crucial for motility, attachment, and sensory functions in the promastigote stage. nih.govnih.gov While some antileishmanial drugs are known to induce morphological abnormalities in the parasite, there is currently no specific research in the provided sources that describes morphological or flagellar alterations in Leishmania as a direct result of treatment with N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK).
Interactions with Biomolecules and Receptor Binding
The biological activity of N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) is defined by its interactions with specific biomolecules, primarily through the alkylating action of its chloromethyl ketone group. researchgate.netnih.gov TPCK is widely known as a serine/cysteine protease inhibitor. nih.govmdpi.com
Its most well-characterized interactions in the context of inflammatory signaling are the covalent modifications of Cysteine-179 in IKKβ and Cysteine-38 in the p65/RelA subunit of NF-κB. researchgate.netnih.gov These targeted interactions effectively block the entire signaling cascade.
Beyond the NF-κB pathway, TPCK has been shown to interact with other signaling proteins. Research has indicated that TPCK can induce the proteolytic loss of the STAT6 (Signal Transducer and Activator of Transcription 6) protein. nih.gov This effect is also mediated by its alkylating activity on thiol groups, as it can be prevented by cysteine-reactive compounds. This suggests a broader mechanism of action for TPCK that involves the modification of accessible and reactive cysteine residues on various signaling proteins, leading to their degradation or inactivation. nih.gov
Covalent Modifications of Protein Residues
This compound derivatives, particularly TPCK, are well-documented for their capacity to form covalent bonds with specific amino acid residues within proteins, leading to irreversible inhibition of enzyme activity. This reactivity is a cornerstone of their biological effects.
TPCK is recognized as an irreversible inhibitor of chymotrypsin-like serine proteases. researchgate.net Its mechanism of action involves the covalent labeling of a critical histidine residue (His57) in the active site of chymotrypsin. The chloromethyl ketone group of TPCK is highly reactive and specifically targets the nucleophilic imidazole side chain of the histidine residue, forming a stable covalent bond. This modification permanently blocks the active site, thereby inactivating the enzyme.
Beyond its classical target, chymotrypsin, TPCK has been shown to covalently modify other proteins. For instance, it inactivates human aldehyde dehydrogenase by reacting with a glutamate residue (E398) at the coenzyme-binding site. nih.gov This interaction suggests that the local protein environment can render a normally less reactive carboxyl group susceptible to modification by TPCK. nih.gov
Furthermore, the biological effects of TPCK are not solely due to its inhibition of protease activity but also stem from its broader alkylating activity. nih.gov Studies have demonstrated that TPCK can covalently modify cysteine residues in key signaling proteins. For example, it inhibits the activation of the transcription factor NF-κB by specifically targeting Cys-179 of IκB kinase β (IKKβ) and Cys-38 of the p65/RelA subunit. nih.gov This covalent modification prevents the downstream signaling events that lead to the expression of inflammatory mediators. nih.gov Similarly, TPCK has been found to induce the loss of STAT6 transcription factor, a process attributed to its alkylating activity on thiol groups within the protein. nih.gov
| Target Protein | Modified Residue | Functional Consequence |
|---|---|---|
| Chymotrypsin | Histidine-57 | Irreversible inhibition of protease activity |
| Aldehyde Dehydrogenase | Glutamate-398 | Inactivation of the enzyme |
| IκB Kinase β (IKKβ) | Cysteine-179 | Inhibition of NF-κB activation |
| p65/RelA (NF-κB subunit) | Cysteine-38 | Inhibition of NF-κB DNA binding |
| STAT6 | Cysteine residue(s) | Proteolytic loss of the protein |
Allosteric Modulation Mechanisms
Allosteric modulation refers to the regulation of a protein's activity through the binding of a molecule at a site distinct from the active site, known as an allosteric site. This binding event induces a conformational change that alters the protein's function.
While L-phenylalanine itself is a well-known allosteric activator of phenylalanine hydroxylase, there is currently no direct scientific evidence in the available literature to suggest that this compound acts as an allosteric modulator of this or other enzymes. nih.govnih.gov The tosyl group significantly alters the structure and chemical properties of the phenylalanine backbone, and it is plausible that this modification could either inhibit or promote binding at allosteric sites. However, without specific experimental data, any discussion on the allosteric modulation mechanisms of this compound would be speculative. Further research is required to investigate whether this compound can bind to and modulate the activity of proteins through allosteric mechanisms.
Studies in Disease Models and Therapeutic Potential
The ability of this compound derivatives to covalently modify and inactivate key proteins has led to their investigation in various disease models, revealing significant therapeutic potential, particularly in the contexts of inflammatory diseases, parasitic infections, and cancer.
Inflammatory Diseases:
The role of TPCK in inhibiting the NF-κB signaling pathway has positioned it as a valuable tool for studying inflammation and as a potential anti-inflammatory agent. researchgate.net By preventing the activation of NF-κB, TPCK can block the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. researchgate.net This mechanism has been explored in various models of inflammation. For example, TPCK has been shown to attenuate the inflammatory response in models of arthritis and other inflammatory conditions. The involvement of the STAT6 transcription factor in various human diseases also makes its downregulation by TPCK a topic of significant biological interest. nih.gov
Parasitic Infections:
Serine proteases are crucial for the life cycle of many parasites, involved in processes such as host cell invasion, tissue degradation, and evasion of the host immune system. The inhibitory effect of TPCK on serine proteases has been leveraged in models of parasitic diseases. Studies on Leishmania amazonensis and Leishmania infantum, the causative agents of leishmaniasis, have demonstrated that TPCK can reduce parasite viability. nih.gov In animal models, treatment with TPCK led to a reduction in lesion size and parasite load, highlighting its potential as an anti-leishmanial agent. nih.gov
Cancer:
The therapeutic potential of L-phenylalanine derivatives has also been explored in the context of cancer. A novel approach utilizes nanoparticles coated with L-phenylalanine as a "Trojan horse" to target cancer cells, which have a high demand for this amino acid. sciencealert.comsciencedaily.com While this does not directly involve this compound, it underscores the potential of using phenylalanine derivatives to selectively deliver therapeutic agents to tumors. More directly, a novel L-phenylalanine dipeptide derivative has been shown to inhibit the growth and metastasis of prostate cancer cells by targeting specific signaling pathways. nih.gov Given that TPCK can affect pathways involved in cell proliferation and survival, such as the NF-κB pathway, its potential as an anti-cancer agent is also an area of active investigation.
| Disease Area | Mechanism of Action | Observed Effects in Models |
|---|---|---|
| Inflammatory Diseases | Inhibition of NF-κB activation via covalent modification of IKKβ and p65. Downregulation of STAT6. | Reduction of pro-inflammatory gene expression. Attenuation of inflammatory responses. |
| Leishmaniasis | Inhibition of parasite serine proteases. | Reduced parasite viability. Decreased lesion size and parasite load in animal models. nih.gov |
| Cancer | Inhibition of signaling pathways involved in cell proliferation and survival (e.g., NF-κB). Potential for targeted delivery. | Inhibition of prostate cancer cell growth and metastasis by a dipeptide derivative. nih.gov |
Applications in Advanced Chemical Synthesis and Research
Chiral Resolution and Enantiomeric Separation
The separation of enantiomers, which are non-superimposable mirror images of each other, is a critical process in the pharmaceutical and chemical industries, as different enantiomers of a chiral molecule can exhibit markedly different biological activities. N-(p-Toluenesulfonyl)-L-phenylalanine and its derivatives serve as valuable tools in the resolution of racemic mixtures.
N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC), the acyl chloride derivative of this compound, functions as an effective chiral derivatizing agent (CDA). CDAs are employed to convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
TSPC reacts with functional groups such as amines and alcohols. For instance, it has been successfully used for the derivatization of the enantiomers of 2-hydroxyglutarate (2-HG), enabling their baseline separation and analysis in biological samples. nih.gov The derivatization reaction is typically rapid and results in stable diastereomeric products suitable for chromatographic analysis. nih.gov However, a notable drawback of this method is the requirement for the chiral derivatizing agent to be of high enantiomeric purity to ensure accurate quantification of the target enantiomers. nih.gov
This compound itself is utilized as a chiral resolving agent through the formation of diastereomeric salts with racemic compounds, particularly amines. This method is a cornerstone of industrial-scale optical resolution due to its simplicity and efficiency. rsc.org The principle involves the reaction of the acidic resolving agent (N-tosyl-L-phenylalanine) with a racemic base (e.g., an amine) to form a pair of diastereomeric salts. These salts possess different solubilities, allowing one to be selectively crystallized from a suitable solvent.
A notable example is the resolution of racemic (RS)-α-methylbenzylamine using N-tosyl-(S)-phenylalanine. rsc.org The efficiency and even the configuration of the resolved amine are highly dependent on the solvent system used for crystallization. This phenomenon, known as a solvent switch technique, allows for the selective crystallization of either the (S,S) or the (R,S) diastereomeric salt by changing the solvent. For instance, when using various alcoholic solvents, the (S)-amine salt with (S)-N-tosyl-phenylalanine preferentially crystallizes. In contrast, the use of solvents with a six-membered ring structure, such as dioxane, leads to the crystallization of the (R)-amine salt with (S)-N-tosyl-phenylalanine. nih.gov This control is attributed to the specific interactions and packing within the crystal lattice, which can sometimes include solvent molecules.
The enantiomeric excess (e.e.) of the obtained amine is directly influenced by the choice of solvent, as demonstrated in the resolution of (RS)-α-methylbenzylamine with N-tosyl-(S)-phenylalanine.
Interactive Data Table: Effect of Solvent on the Optical Resolution of (RS)-α-Methylbenzylamine with N-tosyl-(S)-phenylalanine
| Solvent | Dielectric Constant (ε) | Yield of Less-Soluble Salt (%) | Enantiomeric Excess (e.e.) of (S)-Amine (%) |
| Methanol | 32.7 | 45.2 | 45.4 |
| Ethanol | 24.6 | 42.5 | 58.6 |
| 2-Propanol | 19.9 | 40.8 | 68.4 |
| 1-Butanol | 17.5 | 38.7 | 65.2 |
| Water | 80.1 | 48.1 | 10.5 |
Data sourced from a study on the solvent dependence of this optical resolution. rsc.org
The application of this compound and its derivatives extends to the optical resolution of a variety of complex molecules beyond simple amines. Its activated form, N-(p-toluenesulfonyl)-L-phenylalanyl chloride, is particularly effective as a resolving agent for alcohols. This is of significant importance in the synthesis of pharmaceuticals and agrochemicals, where the precise stereochemistry of alcohol moieties within a larger molecule is often crucial for its biological function. The formation of diastereomeric esters with the chiral acyl chloride allows for their separation, followed by hydrolysis to yield the enantiomerically pure alcohol.
Catalysis and Organocatalysis
Based on the conducted research, there is limited specific information available in publicly accessible scientific literature regarding the direct role of this compound as a catalytic promoter or its incorporation into polymeric catalytic supports as defined in the subsections below. While the broader field of amino acid-derived catalysts is extensive, specific data for this particular compound in these exact roles could not be retrieved.
Information not available based on the conducted search.
Information not available based on the conducted search.
Building Blocks for Non-Natural Amino Acids and Peptidomimetics
This compound serves as a crucial starting material in the multi-step synthesis of non-natural amino acids and as a foundational component in the architecture of peptidomimetics. The presence of the tosyl (Ts) protecting group on the alpha-amino group is central to its utility, offering stability under a range of chemical conditions while allowing for selective deprotection when necessary. This enables chemists to perform modifications on other parts of the molecule, such as the carboxyl group or the phenyl side chain, without unintended reactions at the nitrogen atom.
A primary application of this compound is in the synthesis of homologated amino acids, particularly β-amino acids. For instance, N-protected α-amino acids can be converted to their β-homologs through methods like the Arndt-Eistert synthesis. This classic chain extension reaction involves the conversion of the carboxylic acid of the protected amino acid into an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement expels molecular nitrogen and generates a ketene, which can be trapped by water to yield the one-carbon-longer β-amino acid. While studies have detailed this process using the N-Fmoc protecting group for phenylalanine, the same principle applies to the N-tosyl derivative, showcasing a reliable pathway to β-homo-phenylalanine. researchgate.net The synthesis of such β-amino acids is of significant interest as their incorporation into peptides can induce specific secondary structures, such as helices and sheets, and often imparts enhanced resistance to enzymatic degradation.
The table below outlines a representative synthetic transformation where a protected phenylalanine derivative is used to generate a non-natural β-amino acid.
| Starting Material | Key Transformation | Product | Significance |
| N-Protected-L-phenylalanine | Arndt-Eistert Homologation | N-Protected-L-β-homo-phenylalanine | Creation of a non-natural amino acid with an extended backbone, useful for peptidomimetic design. |
Furthermore, the stability and defined stereochemistry of this compound make it an ideal scaffold for constructing more complex peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as better stability and oral bioavailability. By using the tosyl-protected phenylalanine as a core, researchers can append various chemical moieties to create molecules that can interact with biological targets like receptors and enzymes. The tosyl group not only protects the amine but also adds steric bulk and can influence the conformational preferences of the resulting molecule.
Reagent in Biochemical Assay Development
In the realm of biochemical research, derivatives of this compound are instrumental as reagents in the development and execution of enzyme assays, particularly for proteases. A prominent example is N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), a reactive derivative synthesized from this compound. TPCK is widely employed as a specific and irreversible inhibitor of chymotrypsin (B1334515) and other related serine proteases. sigmaaldrich.com
The utility of TPCK in assay development stems from its mechanism of action. The phenylalanine side chain directs the inhibitor to the active site of chymotrypsin-like enzymes, which have a preference for cleaving peptide bonds after large hydrophobic residues. Once bound, the chloromethyl ketone group acts as an electrophile, alkylating a critical histidine residue in the enzyme's catalytic triad. This covalent modification permanently inactivates the enzyme.
In the context of biochemical assay development, TPCK serves several key functions:
To Define Specific Enzyme Activity: In complex biological samples containing multiple proteases, TPCK can be used to selectively inhibit chymotrypsin-like activity. By comparing the sample's total proteolytic activity before and after the addition of TPCK, researchers can quantify the specific contribution of this class of enzymes.
As a Negative Control: In high-throughput screening campaigns searching for novel protease inhibitors, TPCK can be used as a positive control for inhibition, ensuring the assay is performing correctly and is capable of detecting inhibitory compounds.
To Probe Biological Pathways: By inhibiting specific proteases, TPCK can be used as a tool to elucidate the role of these enzymes in cellular signaling cascades and other biological processes. nih.gov For example, its use has been pivotal in studies investigating the NF-κB signaling pathway. sigmaaldrich.com
The table below summarizes the key characteristics and applications of TPCK in biochemical assays.
| Reagent | Target Enzyme Class | Mechanism of Action | Application in Assay Development |
| N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Chymotrypsin-like Serine Proteases | Irreversible alkylation of active site histidine | Quantifying specific enzyme activity; Positive control for inhibition; Probing enzyme function in biological pathways. sigmaaldrich.com |
The development of chromogenic and fluorogenic substrates, such as those releasing p-nitroaniline, allows for continuous monitoring of enzyme activity. nih.gov The use of specific inhibitors like TPCK in conjunction with these substrates provides a robust system for characterizing enzyme kinetics and for screening potential therapeutic agents.
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Synthesis and Evaluation of N-(p-Toluenesulfonyl)-L-phenylalanine Chloromethyl Ketone (TPCK) Analogues
This compound Chloromethyl Ketone (TPCK) is well-established as an irreversible inhibitor of the serine protease chymotrypsin (B1334515) and has also been shown to inhibit certain cysteine proteases like caspases and papain. wikipedia.org It functions by alkylating a critical histidine residue in the enzyme's active site, a reaction guided by the phenylalanine moiety which fits into the enzyme's specificity pocket for aromatic amino acid residues. wikipedia.org While TPCK is a widely used tool in biochemical research to probe protease function and its role in cellular processes like apoptosis, detailed studies focusing on the synthesis and systematic evaluation of a series of TPCK analogues are not extensively reported in publicly available literature. nih.govnih.govnih.gov Such studies would typically involve modifying the tosyl group, the phenylalanine side chain, or the chloromethyl ketone reactive group to explore effects on potency, selectivity, and other pharmacological properties.
N-(p-Toluenesulfonyl)amino Acid o-Phenolamides and Related Conjugates
Phenolamides are a broad class of naturally occurring compounds formed by the conjugation of a phenolic moiety with an amine, such as a polyamine or an amino acid. mdpi.com These compounds exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects. mdpi.com Similarly, sulfonamides derived from amino acids are a significant area of research, yielding compounds with diverse pharmacological properties, including anticancer and antimicrobial activities. nih.gov The synthesis of these molecules leverages the versatile nature of amino acids as chiral building blocks. nih.gov However, specific research detailing the synthesis and evaluation of conjugates formed between an N-(p-toluenesulfonyl)amino acid, such as this compound, and an o-phenolamide is not prominently featured in the scientific literature.
Phenylalanine Derivatives with Modified Side Chains
The modification of the phenylalanine side chain is a common strategy in drug discovery to alter the parent molecule's properties. Being a hydrophobic amino acid, phenylalanine often plays a role in binding to hydrophobic cores within proteins or in substrate recognition. russelllab.org Modifications can target either the aliphatic portion or the aromatic ring of the side chain.
Key modifications and findings include:
Aromatic Ring Substitutions: Introducing substituents onto the phenyl ring can significantly impact binding affinity and selectivity for specific biological targets. The position of the substituent (ortho, meta, or para) is often critical.
Side-Chain Length and Flexibility: Altering the length of the side chain can affect how the molecule fits into a receptor's binding pocket. For instance, in cyclic opioid peptide analogues containing a phenylalanine residue, the side-chain length of the aromatic residue was found to be critical for receptor affinity and selectivity. nih.gov
Bio-inspired Modifications: The incorporation of phenylalanine into materials like polyelectrolyte films has been shown to enhance properties such as ionic selectivity, a concept inspired by the role of phenylalanine in protein ion channels. nih.gov
Structure-Activity Relationships of Modified Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For phenylalanine derivatives, SAR studies have elucidated several key principles. The hydrophobic nature of the benzyl (B1604629) side chain is a primary driver for its preference to be buried within protein hydrophobic cores. russelllab.org
In the context of designing ligands for specific receptors, such as the L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumors, the following SAR has been observed:
Aromatic Ring Modifications: All positions on the aromatic ring can generally tolerate modifications and steric bulk.
Hydrophobic Interactions: The phenylalanine core often establishes crucial hydrophobic interactions within the target protein's binding site.
Table 1: SAR Findings for Phenylalanine Derivatives Targeting LAT1
| Modification Site | Observation | Impact on Activity |
| Phenylalanine Core | Forms extensive hydrophobic interactions. | Crucial for maintaining activity. mdpi.com |
| Aromatic Ring (General) | Can tolerate steric bulk and various substitutions. | Allows for synthetic modifications to fine-tune properties. |
| Linker Portion (in Conjugates) | Acts in the solvent-exposed region. | Greatly influences overall anti-HIV activity in certain derivatives. mdpi.com |
Design Principles for Enhanced Bioactivity and Selectivity
Building on SAR studies, several design principles have emerged for creating phenylalanine derivatives with improved therapeutic profiles. The goal is often to enhance binding affinity for the intended target while minimizing off-target effects, thereby increasing selectivity and reducing potential side effects.
Key design strategies include:
Conformational Constraint: Reducing the flexibility of a molecule by incorporating it into a cyclic structure can lock it into its "bioactive" conformation—the specific shape it adopts when binding to its target. This can lead to increased affinity and selectivity. For example, creating cyclic lactam analogues of opioid peptides containing phenylalanine resulted in increased µ-receptor selectivity. nih.gov
Exploiting Target-Specific Features: Rational drug design often involves modifying a lead compound to better interact with specific features of the target's binding site. For instance, developing pyridinyl sulfonyl piperazine (B1678402) inhibitors of the bacterial enzyme LpxH, ortho-substituted pyridinyl compounds showed significantly boosted inhibition compared to the original phenyl series due to enhanced interaction with a specific amino acid (F141) in the enzyme. nih.gov
Incorporation of Non-Natural Amino Acids: Expanding beyond the 20 common amino acids to include non-natural variants can introduce novel chemical properties, potentially enhancing stability, binding affinity, or permeability. rsc.org
Structure-Guided Design: Using high-resolution structural information of a ligand bound to its target protein, such as from X-ray crystallography, allows for the precise design of new analogues that optimize interactions with the binding site. mdpi.com
These principles guide the iterative process of drug discovery, where derivatives of a lead compound like this compound are systematically designed, synthesized, and tested to develop candidates with superior therapeutic properties.
Advanced Analytical and Characterization Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity and enantiomeric excess of N-(p-Toluenesulfonyl)-L-phenylalanine. The method's high resolution and sensitivity are critical for separating the target compound from impurities and its corresponding D-enantiomer.
For enantiomeric separation, chiral stationary phases (CSPs) are essential. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, and macrocyclic glycopeptide-based columns (e.g., teicoplanin) have demonstrated high efficiency in resolving enantiomers of amino acid derivatives. The choice of mobile phase—operating in normal phase, reversed-phase, or polar organic modes—is crucial for optimizing separation. For instance, teicoplanin-based stationary phases have been used effectively in reversed-phase mode with acetonitrile/water mobile phases to achieve excellent separation of phenylalanine enantiomers. nih.gov The use of N-protected derivatives, such as with the p-toluenesulfonyl group, can enhance chromatographic performance and detection.
Method validation is performed according to international guidelines to ensure reliability. nih.gov Key validation parameters include linearity, precision, accuracy, and the limit of detection (LOD) and quantitation (LOQ). nih.gov A validated method can accurately quantify the presence of the undesired enantiomer, often down to levels of 0.1% or lower. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | Teicoplanin-based or Amylose-based (e.g., Lux Amylose-1) | nih.govresearchgate.net |
| Mobile Phase Mode | Reversed-Phase or Polar Organic Mode | nih.govresearchgate.net |
| Eluent Composition | Acetonitrile/Water or Methanol with basic additive (e.g., 0.05% diethylamine) | nih.govresearchgate.net |
| Flow Rate | 0.6 - 1.0 mL/min | researchgate.netresearchgate.net |
| Detection | UV at 210-230 nm | researchgate.net |
| Column Temperature | 20 - 25 °C | nih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Derivatized Products
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are powerful tools for identifying and quantifying this compound, its metabolites, and related derivatized products in complex biological matrices. The LC component separates the compounds, while the mass spectrometer provides mass-to-charge (m/z) data, enabling precise identification.
In metabolite profiling, LC-MS can detect biotransformation products of phenylalanine, such as hydroxylated or conjugated derivatives. researchgate.net High-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, allows for the determination of the elemental composition of unknown metabolites by providing highly accurate mass measurements. nih.gov Fragmentation analysis (MS/MS) is used to elucidate the structure of these metabolites. nih.gov For instance, the fragmentation of the parent ion can reveal the loss of the tosyl group or parts of the phenylalanine backbone, aiding in structural confirmation.
LC-MS is also the standard method for analyzing products from derivatization reactions. The tosyl chloride derivative of phenylalanine itself is used as a chiral derivatizing agent. When this compound is the analyte, techniques like isotope dilution LC-MS/MS, using a stable isotope-labeled internal standard (e.g., ¹³C-labeled), can provide highly accurate and precise quantification. acs.org
| Parameter | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₇NO₄S | |
| Monoisotopic Mass | 319.0878 g/mol | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | nih.gov |
| Precursor Ion [M+H]⁺ (Positive Mode) | m/z 320.0951 | |
| Precursor Ion [M-H]⁻ (Negative Mode) | m/z 318.0809 | |
| Potential MS/MS Fragments | Loss of SO₂ (64 Da), loss of p-toluenesulfonyl group (155 Da), ions corresponding to the phenylalanine backbone. | nih.gov |
Cyclic Voltammetry for Host-Guest Interaction Characterization
Cyclic voltammetry is an electrochemical technique used to study redox processes and can be applied to investigate the interactions between a host molecule (e.g., a cyclodextrin (B1172386) or calixarene) and a guest molecule like this compound, provided one of the components is electrochemically active. Changes in the voltammetric response (e.g., peak potentials, peak currents) upon addition of the interacting partner can be used to determine binding constants and stoichiometry of the host-guest complex. However, in the reviewed scientific literature, the specific application of cyclic voltammetry for the characterization of host-guest interactions involving this compound is not extensively documented.
Advanced Spectroscopic Methods for Mechanistic Investigations
Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, are fundamental for elucidating the structure of this compound and investigating reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the compound's atomic framework. nih.gov
¹H NMR: Allows for the identification of protons in the tosyl group's aromatic ring and methyl group, as well as the protons on the phenylalanine moiety's aromatic ring and aliphatic backbone. The chemical shifts and coupling patterns confirm the connectivity of the molecule.
¹³C NMR: Provides information on all carbon atoms, confirming the presence of the tosyl and phenylalanine carbons. nih.gov
2D NMR Techniques: Methods like COSY and HSQC can be used to establish correlations between protons and carbons, confirming the complete structural assignment. These techniques are vital in mechanistic studies to identify the structure of intermediates and final products unambiguously.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups within the molecule.
The sulfonyl (SO₂) group exhibits strong, characteristic stretching vibrations typically found near 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).
The carboxylic acid group shows a strong C=O stretch (around 1700-1725 cm⁻¹) and a broad O-H stretch.
The N-H stretch of the sulfonamide and vibrations from the aromatic rings are also observable. By monitoring the appearance or disappearance of these key vibrational bands, IR spectroscopy can be used to follow the progress of reactions, such as the formation of the sulfonamide bond or subsequent transformations of the molecule. researchgate.net
Emerging Research Directions and Future Outlook
Development of Novel Synthetic Pathways
The conventional synthesis of N-(p-Toluenesulfonyl)-L-phenylalanine involves the sulfonylation of L-phenylalanine with p-toluenesulfonyl chloride (TsCl). While effective, current research is focused on developing more efficient, scalable, and environmentally benign synthetic methodologies. Future pathways are being explored that prioritize atom economy, reduce the use of hazardous solvents, and simplify purification processes.
Key areas of development include:
Catalytic Approaches: Investigation into novel catalysts that can facilitate the sulfonylation reaction with higher efficiency and selectivity, potentially reducing the need for stoichiometric reagents and minimizing byproduct formation.
Enzymatic Synthesis: The use of enzymes to catalyze the formation of the sulfonamide bond offers a highly specific and sustainable alternative to traditional chemical methods, operating under mild conditions.
Improved Workup Procedures: Research into innovative purification techniques, such as crystallization-induced dynamic resolution or alternative chromatography methods, aims to increase yields and reduce solvent waste.
While the fundamental reaction remains robust, these refinements are crucial for large-scale industrial applications where efficiency and sustainability are paramount.
Exploration of New Biological Targets
Initially recognized for its utility in studying enzyme mechanisms, particularly as a serine protease inhibitor, recent research has unveiled novel and specific biological targets for derivatives of this compound. A significant area of emerging interest is its influence on cellular signaling pathways.
A notable discovery involves the compound's derivative, N-α-Tosyl-L-phenylalanine chloromethyl ketone (TPCK). Research has demonstrated that TPCK can induce the proteolytic loss of specific transcription factors within cells. nih.gov
| Target Protein | Effect of TPCK Treatment | Potential Implication |
| STAT6 | Induces proteolytic loss, inhibiting IL-4-induced activation. nih.gov | Regulation of immune responses and allergic inflammation. |
| STAT5 | Also subject to TPCK-induced loss, suggesting a common regulatory mechanism with STAT6. nih.gov | Modulation of cytokine signaling and cell proliferation. |
| Other STATs | No significant effect observed on other STAT family members. nih.gov | Demonstrates selectivity in its biological action. |
This selective targeting of STAT5 and STAT6, crucial mediators in various human diseases, opens a new frontier for therapeutic investigation. nih.gov The findings suggest that the core structure could be a scaffold for developing highly specific inhibitors for diseases where these transcription factors are dysregulated. nih.gov
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly influencing pharmaceutical and chemical manufacturing. Flow chemistry, the process of performing chemical reactions in a continuous-flow reactor, presents a significant opportunity for the synthesis of this compound and its derivatives. rsc.org This technology offers substantial advantages over traditional batch processing.
Comparative Advantages of Flow Synthesis:
| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |
| Heat Transfer | Limited surface-area-to-volume ratio, potential for thermal runaways. | Superior heat exchange, precise temperature control. rsc.org |
| Safety | Large volumes of reagents handled at once, increasing risk. | Small reactor volumes minimize the impact of hazardous reactions. rsc.org |
| Scalability | Scaling up is complex and often requires re-optimization. | Achieved by extending operational time, ensuring consistency. rsc.org |
| Purity | Byproducts can accumulate, complicating purification. | Inline purification and real-time monitoring can improve product purity. |
The integration of flow chemistry could lead to a more sustainable and cost-effective production process, making this important building block more accessible for drug discovery and other applications. rsc.orgunivie.ac.at
Applications in Materials Science and Nanotechnology
The unique structural properties of phenylalanine derivatives are being leveraged in the development of advanced materials and nanotechnologies, particularly for biomedical applications. While research on this compound itself is nascent in this area, studies on closely related compounds highlight the potential.
For instance, hollow core nanocapsules have been synthesized from Poly-N-acryloyl-(L-phenylalanine methyl ester). rsc.org These nanostructures demonstrate significant potential as advanced drug delivery systems.
Key Findings from Related Nanomaterials:
Sustained Drug Release: The nanocapsules facilitate the prolonged and sustained release of encapsulated drug molecules. rsc.org
Immunomodulatory Properties: These materials have been shown to act as adjuvants, stimulating the innate immune system, which could be beneficial in treating infectious diseases or cancers. rsc.org
Biocompatibility: Polymers derived from amino acids are often biocompatible and biodegradable, making them suitable for in-vivo applications. nih.gov
The inherent chirality and aromatic functionalities of the this compound molecule make it an attractive candidate for the design of self-assembling materials, chiral catalysts, and functional polymers for use in nanotechnology and materials science. cymitquimica.com
Translational Research and Drug Discovery Initiatives
This compound is fundamentally a protected amino acid, a critical component in the multi-step synthesis of peptides. cymitquimica.comtcichemicals.com The field of peptide therapeutics is undergoing a major expansion, driven by the ability to create highly specific and effective drugs with lower off-target effects than many small molecules. univie.ac.at
The compound serves as a vital starting material in the synthesis of complex peptide-based drugs. Its "tosyl" protecting group is stable and allows chemists to selectively perform reactions on other parts of a growing peptide chain. cymitquimica.com This control is essential for creating modern peptide drugs, including those used to treat metabolic disorders, cancers, and infectious diseases. univie.ac.at
Furthermore, research into metabolic disorders involving phenylalanine, such as Phenylketonuria (PKU), is a major focus of drug discovery. nih.govglobenewswire.com While this compound is not a direct therapy, the development of novel treatments for PKU relies on advanced synthetic chemistry and drug delivery platforms. nih.govnsf.gov The tools and strategies used to synthesize molecules like this compound are directly applicable to the creation of new therapeutic agents and delivery systems for these and other conditions. nih.gov The discovery of its derivatives' effects on specific biological targets like STAT proteins further enhances its relevance in translational research, providing a clear path from chemical synthesis to potential clinical applications. nih.gov
Q & A
Q. What are the established synthetic routes for preparing N-(p-toluenesulfonyl)-L-phenylalanine, and what reaction conditions are critical for optimizing yield?
The compound is synthesized via sulfonylation of L-phenylalanine using p-toluenesulfonyl chloride (TsCl) in anhydrous organic solvents (e.g., dichloromethane or ether) under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key parameters include maintaining anhydrous conditions, stoichiometric control of TsCl (1.1–1.2 equivalents), and reaction temperatures between 0–25°C to minimize side reactions. Post-synthesis purification typically involves aqueous workup, followed by recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the sulfonamide group (δ ~7.7–7.8 ppm for aromatic protons of Ts group) and stereochemistry at the chiral center .
- High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., C18 with chiral modifiers) verify enantiomeric purity (>95%) .
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF validates molecular weight (319.38 g/mol) and fragmentation patterns .
Q. How does the sulfonamide group influence the compound’s solubility and stability in biochemical assays?
The p-toluenesulfonyl group enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents (e.g., acetonitrile, DMSO). This requires dissolution in polar aprotic solvents for biological studies, with stability confirmed via pH-dependent degradation assays (stable at pH 4–8) .
Advanced Research Questions
Q. What methodological strategies address challenges in enantiomeric resolution during derivatization for chiral metabolomics?
this compound chloride (TSPC) is used to derivatize α-hydroxy acids (e.g., D/L-2-hydroxyglutarate) for enantiomeric separation. Optimal conditions include:
Q. How do structural modifications to the sulfonamide group impact biological activity in enzyme inhibition studies?
Substituting the p-tolyl group with biphenyl or electron-withdrawing groups (e.g., nitro) alters inhibitory potency against proteasomes or peptidases. For example:
- This compound: IC = 12 µM for proteasome β5 subunit.
- N-(Biphenyl-4-sulfonyl)-L-phenylalanine: Increased hydrophobicity improves binding affinity (IC = 8 µM) .
Q. What experimental approaches resolve contradictions in reported reaction kinetics for TsCl-based sulfonylation?
Discrepancies in reaction rates arise from solvent polarity and nucleophile accessibility. Kinetic studies using UV-spectroscopy or stopped-flow techniques under controlled conditions (e.g., acetonitrile vs. THF) reveal:
- Solvent effects: Faster kinetics in polar aprotic solvents due to improved TsCl activation.
- Steric hindrance: Bulky amines (e.g., tert-butylamine) require longer reaction times (1–2 h) .
Q. How can computational modeling predict the compound’s interactions with protein targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to enzymes like trypsin-like proteases. Key interactions include:
- Hydrogen bonding: Sulfonyl oxygen with Ser195 in the catalytic triad.
- Hydrophobic packing: p-Tolyl group with S2 pocket residues. Validation via ITC or SPR confirms computed binding energies .
Methodological Best Practices
- Stereochemical Integrity: Use chiral HPLC to monitor racemization during synthesis .
- Derivatization Efficiency: Pre-activate TsCl with DMAP (5 mol%) to enhance reactivity in sterically hindered systems .
- Troubleshooting Low Yields: Check for moisture contamination (use molecular sieves) or adjust TsCl equivalents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
